molecular formula C25H23ClN2O B11987607 9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 303060-59-5

9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B11987607
CAS No.: 303060-59-5
M. Wt: 402.9 g/mol
InChI Key: FUAJTTSBRFIAJX-UHFFFAOYSA-N
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Description

9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a chloro group, a naphthalene moiety, and a pyrazolo-oxazine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] involves multiple steps, typically starting with the preparation of the pyrazolo-oxazine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The naphthalene moiety is then introduced through a coupling reaction, and the chloro group is added via a halogenation step. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of 9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses .

Comparison with Similar Compounds

Similar compounds include other spiro compounds and pyrazolo-oxazine derivatives. For example:

Properties

CAS No.

303060-59-5

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

9-chloro-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C25H23ClN2O/c26-20-10-11-24-21(15-20)23-16-22(19-9-8-17-6-2-3-7-18(17)14-19)27-28(23)25(29-24)12-4-1-5-13-25/h2-3,6-11,14-15,23H,1,4-5,12-13,16H2

InChI Key

FUAJTTSBRFIAJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl

Origin of Product

United States

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